
Tofogliflozine
Vue d'ensemble
Description
Tofogliflozin est un inhibiteur du co-transporteur sodium-glucose de type 2 (SGLT2) à petite molécule actif par voie orale. Il a été développé par Chugai Pharmaceutical en collaboration avec Kowa et Sanofi pour le traitement du diabète de type 2. Le composé agit en inhibant la réabsorption du glucose dans les reins, ce qui abaisse la glycémie .
Applications De Recherche Scientifique
Type 2 Diabetes Management
Tofogliflozin is primarily indicated for managing type 2 diabetes. A three-year observational study involving 6,897 patients demonstrated that tofogliflozin significantly reduced glycated hemoglobin A1c levels by an average of 0.70% and body weight by approximately 2.95 kg over 24 months, with a low incidence of adverse drug reactions (11.25%) .
Cardiovascular Benefits
Recent studies suggest that tofogliflozin may improve cardiovascular outcomes in patients with type 2 diabetes. A study indicated that it could reduce sleep apnea severity, an important comorbidity in heart failure patients, by decreasing the apnea-hypopnea index from 43.2 to 35.3 events per hour after six months of treatment .
Weight Management
Tofogliflozin has been shown to promote weight loss through mechanisms such as increased urinary glucose excretion and calorie loss. In animal models, it effectively reduced body fat without negatively impacting lean body mass or bone density .
Renal Protection
Emerging evidence suggests that tofogliflozin may offer renal protective effects in diabetic patients by improving renal function markers and reducing the progression of diabetic nephropathy .
Case Study 1: Long-term Efficacy
In a multicenter Phase 4 study over 52 weeks, tofogliflozin was evaluated as an add-on therapy to insulin in patients with suboptimal glycemic control. Results showed a significant reduction in mean HbA1c levels (-0.76%) and body weight (-1.52 kg) compared to placebo groups, with manageable safety profiles .
Case Study 2: Sleep Apnea
A clinical trial involving ten heart failure patients with type 2 diabetes and obstructive sleep apnea found that treatment with tofogliflozin significantly improved sleep apnea severity while also reducing body weight and hemoglobin A1c levels .
Safety Profile
The safety profile of tofogliflozin has been extensively studied. In the long-term post-marketing surveillance study (J-STEP/LT), no unprecedented adverse drug reactions were reported, confirming its tolerability over three years . Common adverse events included urinary tract infections and genital infections, typically associated with SGLT2 inhibitors.
Summary of Findings
Mécanisme D'action
Target of Action
Tofogliflozin primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is a high-capacity, low-affinity glucose transporter located in the proximal tubules of the kidneys . It is responsible for at least 90% of glucose reabsorption in the kidney .
Mode of Action
Tofogliflozin acts as an inhibitor of SGLT2 . By inhibiting SGLT2, Tofogliflozin suppresses the reabsorption of filtered glucose, leading to an increase in urinary glucose excretion . This action is independent of insulin, making Tofogliflozin effective at any stage of Type 2 Diabetes Mellitus (T2DM) .
Biochemical Pathways
The inhibition of SGLT2 by Tofogliflozin affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, as excess glucose is removed via urine . Additionally, Tofogliflozin may impact oxidative stress and angiogenesis pathways, contributing to its cardiorenal protective effects .
Pharmacokinetics
Tofogliflozin is absorbed rapidly and eliminated from the systemic circulation with a half-life of 5-6 hours . Its exposure increases dose-proportionally up to 320 mg . The renal clearance of Tofogliflozin is 25.7 ± 5.0 ml/min , indicating the presence of net active tubular secretion in the renal elimination of Tofogliflozin . Approximately 17.1 to 27.4% of the dose is excreted in urine .
Result of Action
The primary result of Tofogliflozin’s action is a reduction in blood glucose levels, achieved by increasing urinary glucose excretion . This leads to improved glycemic control in patients with T2DM . Additionally, Tofogliflozin has been associated with reductions in body weight and a low risk of hypoglycemia .
Action Environment
The efficacy and safety of Tofogliflozin can be influenced by various environmental factors. For instance, renal function plays a crucial role in the drug’s action, as its mechanism involves the kidneys . Therefore, Tofogliflozin may be less effective in patients with impaired renal function . Furthermore, the drug’s interaction with other antihyperglycemic agents can affect its efficacy and safety profile .
Analyse Biochimique
Biochemical Properties
Tofogliflozin interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption in the kidney . This interaction is crucial in the biochemical reaction that Tofogliflozin induces, leading to increased urinary glucose excretion and improved hyperglycemia . It is metabolized by CYP2C18, 3A4/5, 4A11, and 4F3B .
Cellular Effects
Tofogliflozin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . In particular, it has been shown to improve insulin resistance in skeletal muscle and accelerate lipolysis in adipose tissue .
Molecular Mechanism
Tofogliflozin exerts its effects at the molecular level primarily through its inhibition of SGLT2. By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion . This can lead to improved glycemic control in individuals with type 2 diabetes .
Temporal Effects in Laboratory Settings
In a 48-week study, Tofogliflozin was shown to improve liver injury in patients with metabolic associated fatty liver disease (MAFLD) by improving glucose metabolism and insulin resistance . Over time, Tofogliflozin has been shown to reduce body weight gain and fat accumulation in diabetic and obese animal models .
Dosage Effects in Animal Models
In animal models, the effects of Tofogliflozin have been shown to vary with different dosages . It has been demonstrated to attenuate body weight gain and fat accumulation in diabetic and obese animal models .
Metabolic Pathways
Tofogliflozin is involved in the metabolic pathway of glucose reabsorption in the kidney. It interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption . This leads to increased urinary glucose excretion and improved hyperglycemia .
Transport and Distribution
Tofogliflozin is transported and distributed within cells and tissues via its interaction with the SGLT2 protein . By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion .
Subcellular Localization
The primary site of action for Tofogliflozin is the SGLT2 protein, which is primarily located in the proximal tubules of the kidney . By inhibiting this transporter, Tofogliflozin can effectively reduce glucose reabsorption and increase urinary glucose excretion .
Méthodes De Préparation
Tofogliflozin peut être synthétisé par diverses méthodes. Une méthode courante implique la réaction de l'alcool 2,4-bromobenzylique avec le 2-méthoxypropène pour former un intermédiaire bis-bromo. Cet intermédiaire est ensuite mis à réagir avec la lactone acide 2,3,4,6-tétra-O-triméthylsilyl-D-glucose, suivie d'une condensation avec la 4-éthylbenzaldéhyde. Les étapes finales comprennent la réduction, la protection et la déprotection pour donner le tofogliflozin . Les méthodes de production industrielle impliquent souvent une compression directe du tofogliflozin avec des additifs pour former des comprimés .
Analyse Des Réactions Chimiques
Tofogliflozin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents protecteurs et les catalyseurs. Par exemple, l'étape de réduction de sa synthèse implique l'utilisation d'agents réducteurs pour convertir les intermédiaires en produit final . Les principaux produits formés à partir de ces réactions comprennent différentes formes cristallines de tofogliflozin, telles que le monohydrate et les co-cristaux avec l'acétate de sodium ou de potassium .
Applications de la recherche scientifique
Tofogliflozin a été largement étudié pour ses applications en médecine, en particulier dans le traitement du diabète de type 2. Il a montré son efficacité pour réduire la glycémie en favorisant l'excrétion du glucose dans les urines. De plus, le tofogliflozin a été étudié pour ses avantages potentiels dans le traitement de la maladie du foie gras associée à un dysfonctionnement métabolique (MAFLD) et l'amélioration des lésions hépatiques chez les patients atteints de cette affection . Son mécanisme d'action unique, qui implique l'inhibition sélective de SGLT2, en fait un outil précieux dans la gestion du diabète .
Mécanisme d'action
Tofogliflozin exerce ses effets en inhibant sélectivement le co-transporteur sodium-glucose de type 2 (SGLT2) dans les tubules proximaux des reins. Cette inhibition réduit la réabsorption du glucose, ce qui conduit à une excrétion accrue du glucose dans les urines et à une baisse de la glycémie. L'action du tofogliflozin est indépendante de l'insuline, ce qui le rend adapté à une utilisation chez les patients présentant différents degrés de résistance à l'insuline .
Comparaison Avec Des Composés Similaires
Tofogliflozin appartient à la classe des inhibiteurs de SGLT2, qui comprend également des composés comme la dapagliflozine et la canagliflozine. Comparé à ces composés, le tofogliflozin présente une sélectivité plus élevée pour SGLT2, ce qui se traduit par des effets antidiabétiques puissants avec un risque réduit d'hypoglycémie . D'autres composés similaires comprennent l'empagliflozine et l'ertugliflozine, qui ciblent également SGLT2 mais peuvent différer par leurs profils pharmacocinétiques et leurs profils d'effets secondaires .
Activité Biologique
Tofogliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, primarily developed for the management of type 2 diabetes mellitus (T2DM). This compound functions by promoting urinary glucose excretion (UGE), thereby improving glycemic control without relying on insulin. This article explores the biological activity of tofogliflozin, supported by clinical findings and case studies.
Tofogliflozin inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking this transporter, tofogliflozin facilitates the excretion of glucose in urine, leading to lower blood glucose levels. The inhibition of SGLT2 also has implications for weight management and metabolic health, as it can reduce body weight and improve lipid profiles.
Pharmacokinetics
Tofogliflozin exhibits a rapid absorption profile following oral administration, with a half-life that supports once-daily dosing. Key pharmacokinetic parameters include:
- Absorption : Rapid oral absorption.
- Half-life : Approximately 21.5 hours.
- Volume of Distribution : 142.31 mL/kg.
- Clearance : 4.38 mL/kg/h.
These characteristics allow for sustained therapeutic effects throughout the day while minimizing the risk of hypoglycemia, a common concern with other antidiabetic medications .
Case Studies and Trials
- Phase 2/3 Study : A multicenter, randomized controlled trial involving 230 Japanese patients with T2DM demonstrated that tofogliflozin significantly reduced HbA1c levels compared to placebo:
- Long-term Safety Study : An ongoing post-marketing study (J-STEP/LT) assessed the long-term safety and effectiveness of tofogliflozin in real-world settings. Interim results after 12 months showed:
Biological Effects on Body Composition
Research involving diabetic animal models has shown that tofogliflozin influences body composition by reducing fat mass without affecting lean body mass. In studies on diet-induced obesity (DIO) rats:
- Body Weight Change : Significant reduction in body weight gain.
- Adipose Tissue Effects : Decreased size of adipocytes and reduced markers of inflammation in adipose tissue (CD14 and CD68) .
Summary of Findings
Propriétés
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKUNOPTJGDOB-BDHVOXNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238097 | |
Record name | Tofogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903565-83-3 | |
Record name | Tofogliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903565-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofogliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tofogliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11824 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tofogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOFOGLIFLOZIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.